molecular formula C22H24BrN7O B5766551 4-[(2E)-2-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-PHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE

4-[(2E)-2-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-PHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE

Cat. No.: B5766551
M. Wt: 482.4 g/mol
InChI Key: NELMCSQNZZBTMM-BUVRLJJBSA-N
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Description

4-[(2E)-2-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-PHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a triazine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-2-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-PHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the triazine core: This can be achieved through the cyclization of appropriate nitrile or amine precursors under acidic or basic conditions.

    Introduction of the hydrazine moiety: This step involves the reaction of the triazine core with hydrazine derivatives.

    Substitution reactions:

    Final coupling: The final step involves coupling the substituted phenyl ring with the triazine core under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the hydrazine moiety, potentially converting it to an amine.

    Substitution: The bromo group on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Aldehydes, acids.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and functional groups that may interact with biological targets.

    Materials Science: The compound’s unique structure could be useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The hydrazine moiety could form covalent bonds with biological targets, while the triazine core may provide stability and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(2E)-2-[(3-BROMO-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-PHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE
  • **4-[(2E)-2-[(3-BROMO-4-METHYLTHIOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-PHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE

Uniqueness

The uniqueness of 4-[(2E)-2-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-PHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE lies in its specific substitution pattern, which may confer unique biological activity or material properties compared to its analogs.

Properties

IUPAC Name

2-N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-4-N-phenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BrN7O/c1-31-19-11-10-16(14-18(19)23)15-24-29-21-26-20(25-17-8-4-2-5-9-17)27-22(28-21)30-12-6-3-7-13-30/h2,4-5,8-11,14-15H,3,6-7,12-13H2,1H3,(H2,25,26,27,28,29)/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELMCSQNZZBTMM-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCCCC4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCCCC4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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